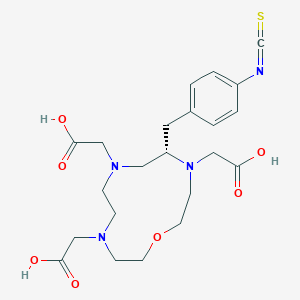

5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)-

Übersicht

Beschreibung

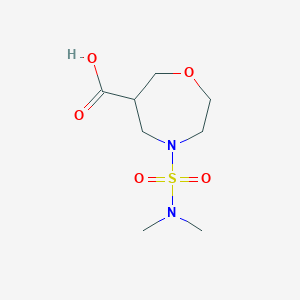

5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- is a useful research compound. Its molecular formula is C22H30N4O7S and its molecular weight is 494.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metal Complex Formation

The compound is effective in forming complexes with various metal ions. Studies have shown that it is a strong complexing agent, especially towards alkaline-earth metals. The metal complexes with transition metals are also very stable, showcasing its potential in applications involving metal ion binding and stabilization (Amorim et al., 1988).

Synthesis and Conformational Properties

Research on polymethylated macrocyclic ligands of potential interest for magnetic resonance imaging (MRI) includes this compound. The synthesis and conformational properties of similar compounds have been extensively studied, indicating the relevance of such compounds in the field of MRI and medical imaging (Ranganathan et al., 2002).

Stability of Metal Ion Complexes

The stability of divalent and trivalent metal ion complexes of macrocyclic triazatriacetic acids, including compounds similar to the one , has been assessed. These studies provide insights into the stability of metal ion complexes in various conditions, highlighting the importance of such compounds in fields like coordination chemistry and materials science (Delgado et al., 1993).

Chelating Agent for Polypeptides

The compound has been evaluated as a chelating agent for radiolabeling peptides and proteins. Its ability to form stable chelates with radioactive isotopes suggests its potential in radiopharmaceutical applications, particularly in diagnostics and therapeutic treatments (Suzuki et al., 2012).

Imaging with Monoclonal Antibodies

Studies have compared bifunctional chelates, including similar compounds, for antibody imaging with isotopes like Cu-64. These chelates have shown to facilitate efficient radiolabeling of antibodies under mild conditions, resulting in stable, target-specific agents, which can be crucial for medical imaging techniques like PET (Ferreira et al., 2010).

Wirkmechanismus

Target of Action

The primary target of the compound p-SCN-Bn-oxo-do3a is the radiometal ion. The compound, being a bifunctional chelator, binds the radiometal ion in a tight stable coordination complex . This allows the radiometal ion to be properly directed to a desirable molecular target in vivo .

Mode of Action

p-SCN-Bn-oxo-do3a interacts with its targets by forming a stable coordination complex with the radiometal ion. This interaction ensures that there is no radiometal loss from the radiopharmaceutical when it is injected into a patient . This effectively supplies a site-specific radioactive source in vivo for imaging or therapy .

Biochemical Pathways

The biochemical pathways affected by p-SCN-Bn-oxo-do3a are primarily related to diagnostic imaging techniques such as single photon emission computed tomography (SPECT) and positron emission tomography (PET) . The compound facilitates the delivery of radiometal ions to specific molecular targets, thereby enabling these imaging techniques .

Pharmacokinetics

The pharmacokinetics of p-SCN-Bn-oxo-do3a are influenced by its ability to form a stable coordination complex with radiometal ions . This stability impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and consequently, its bioavailability .

Result of Action

The molecular and cellular effects of p-SCN-Bn-oxo-do3a’s action are manifested in its ability to enable clear visualization of specific molecular targets in vivo . By binding radiometal ions and directing them to these targets, p-SCN-Bn-oxo-do3a allows for effective diagnostic imaging .

Action Environment

The action, efficacy, and stability of p-SCN-Bn-oxo-do3a can be influenced by various environmental factors. For instance, the efficiency of radiolabeling can be affected by the conditions under which the process is carried out . Furthermore, the compound’s stability and ability to retain the radiometal ion can impact its efficacy in different in vivo environments .

Eigenschaften

IUPAC Name |

2-[(9S)-7,10-bis(carboxymethyl)-9-[(4-isothiocyanatophenyl)methyl]-1-oxa-4,7,10-triazacyclododec-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O7S/c27-20(28)13-24-5-6-25(14-21(29)30)12-19(11-17-1-3-18(4-2-17)23-16-34)26(15-22(31)32)8-10-33-9-7-24/h1-4,19H,5-15H2,(H,27,28)(H,29,30)(H,31,32)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRELIIISCCUCHF-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1370442-99-1 | |

| Record name | 5-((4-Isothiocyanatophenyl)methyl)-1-oxa-4,7,10-triazacyclododecane-4,7,10-triacetic acid, (5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370442991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-((4-ISOTHIOCYANATOPHENYL)METHYL)-1-OXA-4,7,10-TRIAZACYCLODODECANE-4,7,10-TRIACETIC ACID, (5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF985CJ2ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What makes p-SCN-Bn-oxo-DO3A a suitable chelator for use in radioimmunoconjugates?

A1: p-SCN-Bn-oxo-DO3A belongs to a class of macrocyclic bifunctional chelators, which are highly desirable in radioimmunoconjugation for several reasons. Firstly, it possesses a macrocyclic structure that allows for strong complexation with radiometals like Copper-64 ((64)Cu) [, ]. This strong binding is crucial for preventing the leakage of the radioactive isotope from the conjugate, ensuring that the radioactivity remains targeted to the desired location. Secondly, the "bifunctional" nature of p-SCN-Bn-oxo-DO3A stems from its two distinct functional groups: the macrocycle for chelating the radiometal and the isothiocyanate group (p-SCN) for conjugation to antibodies. This enables the chelator to act as a bridge, linking the radiometal to the antibody, forming a stable radioimmunoconjugate [, ].

Q2: How does the stability of p-SCN-Bn-oxo-DO3A compare to other chelators used in radioimmunoconjugation?

A2: Research indicates that p-SCN-Bn-oxo-DO3A exhibits superior stability compared to certain other chelators. For instance, when compared to DTPA derivatives, p-SCN-Bn-oxo-DO3A conjugated to the anti-CD20 antibody rituximab showed significantly better stability in serum over 48 hours. This enhanced stability translates to a lower risk of the radiometal detaching from the conjugate prematurely, ensuring more targeted delivery of the radioisotope and potentially leading to a safer and more effective treatment [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)

![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)

![1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399345.png)